Pyrithione
Overview
Description
. It exists in two tautomeric forms: the thione form and the thiol form. Pyrithione is commonly found in the Persian shallot and is known for its antimicrobial properties .
Mechanism of Action
Target of Action
Pyrithione, also known as zinc this compound, is a coordination complex consisted of this compound ligands chelated to zinc (2+) ions . It primarily targets fungi such as Malassezia globosa and M. restricta , which are common causes of dandruff and seborrheic dermatitis . It also targets bacterial cells .
Mode of Action
This compound acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . It mediates its action by increasing the cellular levels of copper, and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as an ionophore. By shuttling copper into the cell and facilitating its transport across intracellular membranes, this compound disrupts the normal biochemical pathways of the target organisms . This disruption can lead to the inhibition of alcohol dehydrogenase and disturbance of proton gradients in cell membranes .
Pharmacokinetics
This compound exhibits low solubility, which allows it to be released from topical formulations and deposited and retained relatively well onto the target skin surfaces . A physiologically based pharmacokinetic (PBPK) model has been developed to simulate the kinetics of this compound and its major metabolites in blood and tissues of rats following oral administration .
Result of Action
The result of this compound’s action is the inhibition of the growth and metabolism of targeted organisms, leading to their eventual death . This results in the effective treatment of conditions like dandruff and seborrheic dermatitis . At the molecular level, this compound disrupts the normal functioning of cellular proteins by damaging their iron-sulfur clusters .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its low solubility in water makes it suitable for use in outdoor paints and other products that protect against mildew and algae . It is also decomposed by ultraviolet light slowly, providing years of protection in direct sunlight . When used in latex paints with water containing much iron, a sequestering agent that preferentially binds the iron ions is needed .
Biochemical Analysis
Biochemical Properties
Pyrithione plays a significant role in biochemical reactions due to its ability to chelate metal ions such as zinc and copper. This chelation disrupts the function of metal-dependent enzymes and proteins in microorganisms, leading to their inhibition or inactivation. This compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for protecting cells from oxidative damage. By binding to these enzymes, this compound inhibits their activity, leading to an accumulation of reactive oxygen species and subsequent cell death .
Additionally, this compound interacts with membrane transporters such as FepC and MetQ in Escherichia coli, facilitating the uptake of this compound-metal complexes into the cell. This interaction disrupts metal homeostasis within the cell, further contributing to its antimicrobial effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal and astrocytic co-cultured cells, this compound induces cytotoxicity and neurotoxicity through oxidative stress. It downregulates the expression of genes involved in neurodevelopment and maturation while upregulating astrocyte markers. This compound also causes mitochondrial dysfunction and promotes the generation of reactive oxygen species, leading to cell death .
In bacterial cells, this compound disrupts membrane transport and metal homeostasis, leading to growth inhibition and cell death. It acts as an ionophore, shuttling metal ions such as copper into the cell and facilitating their transport across intracellular membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions and disrupt metal-dependent processes within cells. This compound binds to metal ions such as zinc and copper, forming stable complexes that inhibit the activity of metal-dependent enzymes and proteins. This inhibition leads to an accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death .
This compound also disrupts membrane transport by collapsing the transmembrane pH gradient, which is essential for maintaining cellular homeostasis. This disruption further contributes to its antimicrobial effects by inhibiting the uptake of essential nutrients and ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause DNA damage and oxidative stress in cells, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antifungal properties without significant toxicity. At high doses, this compound can cause neurotoxicity, cytotoxicity, and developmental toxicity. In rats, the no-observed-adverse-effect level (NOAEL) for developmental effects is 2 mg/kg body weight per day, while higher doses can lead to skeletal anomalies and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. It disrupts metal homeostasis by chelating metal ions such as zinc and copper, leading to the inhibition of metal-dependent enzymes and proteins. This disruption affects metabolic flux and metabolite levels within the cell, contributing to its antimicrobial effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with membrane transporters and binding proteins. In Escherichia coli, membrane transporters such as FepC and MetQ facilitate the uptake of this compound-metal complexes into the cell. This compound also acts as an ionophore, shuttling metal ions across intracellular membranes and affecting their localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to chelate metal ions and interact with membrane transporters. This compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function. The presence of targeting signals or post-translational modifications may also direct this compound to specific compartments or organelles within the cell .
Preparation Methods
Pyrithione can be synthesized through several methods. One common route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide followed by acidification . Another method uses sodium sulfide instead of sodium hydrosulfide . The 2-chloropyridine N-oxide itself can be prepared from 2-chloropyridine using peracetic acid . Industrial production often involves these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
Pyrithione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: This compound can participate in substitution reactions, particularly with halides. Common reagents used in these reactions include iodine for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrithione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry.
Biology: This compound is studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: It is an active ingredient in antidandruff shampoos and treatments for seborrheic dermatitis.
Comparison with Similar Compounds
Pyrithione is often compared with its metal complexes, such as zinc this compound and copper this compound . These metal pyrithiones have similar antimicrobial properties but differ in their specific applications and toxicity profiles. For instance, zinc this compound is widely used in shampoos, while copper this compound is used as a biocide in marine environments . Other similar compounds include sodium this compound and 2-mercaptopyridine N-oxide .
This compound’s unique ability to act as an ionophore and its broad-spectrum antimicrobial properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-hydroxypyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJKCMMCRQZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15922-78-8 (hydrochloride salt) | |
Record name | Pyrithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048010, DTXSID00149908 | |
Record name | 2-Mercaptopyridine monoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in cold water (Zinc salt) | |
Record name | Pyrithione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc. | |
Record name | Pyrithione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1121-30-8, 1121-31-9 | |
Record name | Pyrithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrithione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |
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Record name | 2-Pyridinethiol, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Mercaptopyridine monoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxyl-1H-pyridine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRITHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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